molecular formula C18H14NO4P B088406 4-Nitrophenyl diphenylphosphinate CAS No. 10259-20-8

4-Nitrophenyl diphenylphosphinate

Cat. No. B088406
CAS RN: 10259-20-8
M. Wt: 339.3 g/mol
InChI Key: DQBVHFNRUKVDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl diphenylphosphinate, also known as NPDPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of organophosphorus compounds and is widely used in various fields, including biochemistry, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of 4-Nitrophenyl diphenylphosphinate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 4-Nitrophenyl diphenylphosphinate leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and can lead to various physiological effects such as muscle spasms, respiratory failure, and even death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitrophenyl diphenylphosphinate are mainly attributed to its inhibition of acetylcholinesterase. In vitro studies have shown that 4-Nitrophenyl diphenylphosphinate can inhibit acetylcholinesterase activity in a dose-dependent manner. In vivo studies have shown that 4-Nitrophenyl diphenylphosphinate can induce various physiological effects such as tremors, convulsions, and respiratory failure in animals. However, the effects of 4-Nitrophenyl diphenylphosphinate on humans are still unclear, and further studies are needed to determine its toxicity and potential health hazards.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its high purity, stability, and reproducibility. 4-Nitrophenyl diphenylphosphinate is a well-characterized compound that can be easily synthesized and purified, making it an ideal substrate for studying the mechanism of action of acetylcholinesterase. However, the limitations of using 4-Nitrophenyl diphenylphosphinate in lab experiments include its potential toxicity and health hazards, which require specialized equipment and expertise in handling and synthesizing organophosphorus compounds.

Future Directions

There are several future directions for the research and development of 4-Nitrophenyl diphenylphosphinate. One potential direction is the development of novel inhibitors of acetylcholinesterase based on the structure of 4-Nitrophenyl diphenylphosphinate. Another direction is the synthesis of functional materials based on the precursor properties of 4-Nitrophenyl diphenylphosphinate. Additionally, further studies are needed to determine the toxicity and potential health hazards of 4-Nitrophenyl diphenylphosphinate and other organophosphorus compounds. Overall, the research and development of 4-Nitrophenyl diphenylphosphinate have significant implications for various fields and have the potential to lead to new discoveries and innovations.

Synthesis Methods

The synthesis of 4-Nitrophenyl diphenylphosphinate can be achieved through several methods, including the reaction of diphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of diphenylphosphinic acid with 4-nitrophenyl chloroformate in the presence of triethylamine. The synthesis of 4-Nitrophenyl diphenylphosphinate requires specialized equipment and expertise in handling and synthesizing organophosphorus compounds.

Scientific Research Applications

4-Nitrophenyl diphenylphosphinate has been extensively used in scientific research due to its potential applications in various fields. In biochemistry, 4-Nitrophenyl diphenylphosphinate is used as a substrate for the enzyme acetylcholinesterase, which plays a crucial role in the regulation of neurotransmitters. In pharmacology, 4-Nitrophenyl diphenylphosphinate is used as a model compound for studying the mechanism of action of organophosphate compounds, which are widely used as insecticides and nerve agents. In material science, 4-Nitrophenyl diphenylphosphinate is used as a precursor for the synthesis of various functional materials such as phosphorescent materials and OLEDs.

properties

CAS RN

10259-20-8

Product Name

4-Nitrophenyl diphenylphosphinate

Molecular Formula

C18H14NO4P

Molecular Weight

339.3 g/mol

IUPAC Name

1-diphenylphosphoryloxy-4-nitrobenzene

InChI

InChI=1S/C18H14NO4P/c20-19(21)15-11-13-16(14-12-15)23-24(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H

InChI Key

DQBVHFNRUKVDBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

synonyms

4-nitrophenyl-DPP
O-4-(nitrophenyl)diphenyl phosphinate

Origin of Product

United States

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